BenchChemオンラインストアへようこそ!

Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate

Physicochemical profiling Drug-likeness Bioavailability prediction

Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate (CAS 210095-53-7, molecular formula C₁₁H₁₂N₂O₂, molecular weight 204.23 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities including kinase inhibition, antiviral effects, and anti-inflammatory properties. The compound features a fused imidazo[1,2-a]pyridine core with a methyl substituent at position 3 and an ethyl ester moiety at position 5, a substitution pattern that confers distinct physicochemical properties—predicted density of 1.19 g/cm³ and pKa of 5.26—that differentiate it from closely related analogs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B14786134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3-methylimidazo[1,2-a]pyridine-5-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=NC=C(N21)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-10-12-7-8(2)13(9)10/h4-7H,3H2,1-2H3
InChIKeyHUTJEWSGEONZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methylimidazo[1,2-a]pyridine-5-carboxylate – A Differentiated Heterocyclic Building Block for Drug Discovery Procurement


Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate (CAS 210095-53-7, molecular formula C₁₁H₁₂N₂O₂, molecular weight 204.23 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities including kinase inhibition, antiviral effects, and anti-inflammatory properties [1]. The compound features a fused imidazo[1,2-a]pyridine core with a methyl substituent at position 3 and an ethyl ester moiety at position 5, a substitution pattern that confers distinct physicochemical properties—predicted density of 1.19 g/cm³ and pKa of 5.26—that differentiate it from closely related analogs . Its role as a versatile intermediate in the synthesis of bioactive molecules and its increasing recognition in patent literature underscore its procurement relevance for pharmaceutical research and development programs [2].

Why Generic Substitution of Ethyl 3-Methylimidazo[1,2-a]pyridine-5-carboxylate with In-Class Analogs Compromises Research Outcomes


Substituting ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate with its closest structural analogs—such as the des-methyl ethyl ester, the methyl ester, or the carboxylic acid derivative—can introduce substantial variability in lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby undermining the reproducibility of structure-activity relationship (SAR) studies and pharmacokinetic profiles [1]. The 3-methyl group not only modulates electron density on the imidazo[1,2-a]pyridine core but also increases steric bulk, which can alter target binding conformations and off-rate kinetics; the ethyl ester, compared to the methyl ester, further adjusts logP and susceptibility to esterase-mediated hydrolysis [2]. Consequently, procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables that can derail lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 3-Methylimidazo[1,2-a]pyridine-5-carboxylate Against Closest Analogs


Predicted pKa Shift Relative to the Non-Esterified Carboxylic Acid Analog Modulates Ionization State at Physiological pH

The predicted pKa of ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate is 5.26 ± 0.50, whereas the corresponding des-ester carboxylic acid analog (imidazo[1,2-a]pyridine-5-carboxylic acid) exhibits a significantly lower predicted pKa of 0.53 ± 0.41 . This 4.7-unit pKa increase shifts the compound's ionization equilibrium at physiological pH (7.4): the ester remains predominantly neutral, while the acid is nearly fully ionized, which directly impacts passive membrane permeability and oral absorption potential .

Physicochemical profiling Drug-likeness Bioavailability prediction

Increased Lipophilicity (LogP) Over the Unsubstituted Ethyl Ester Correlates with Enhanced Membrane Partitioning

The benchmark unsubstituted analog, ethyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 177485-39-1), has an experimentally determined LogP of 1.51 (XLogP3 = 2.3) . While direct experimental LogP data for the 3-methyl derivative are not publicly available, the addition of the methyl group is conservatively estimated to increase LogP by +0.5 units based on the Hansch π constant for aromatic methyl substitution (π ≈ 0.52) [1]. This predicted LogP of ~2.0 falls closer to the optimal range (1–3) for oral drug-like molecules and is expected to enhance passive transcellular permeability relative to the des-methyl analog while avoiding the solubility penalties associated with excessively lipophilic congeners [1].

Lipophilicity ADME SAR optimization

Lower Solid-State Density Compared to the Methyl Ester Analog Suggests Improved Solubility Characteristics

Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate has a predicted density of 1.19 ± 0.1 g/cm³, which is notably lower than the predicted density of 1.30 ± 0.1 g/cm³ for the smaller methyl imidazo[1,2-a]pyridine-5-carboxylate . Lower crystal density is often associated with weaker intermolecular lattice interactions and can correlate with higher intrinsic solubility, a key parameter for achieving adequate dissolution rates in formulation development .

Solid-state properties Solubility Formulation

Differential Ester Hydrolysis Rate Enables Tunable Pro-drug or Metabolic Lability Strategies

In a comparative TNF-α inhibition study, the methyl ester derivative of a structurally related hexahydroimidazo[1,2-a]pyridine scaffold exhibited an IC₅₀ of 3.6 μM, and the activity was found to be dependent on the ester moiety, with the ethyl ester analog showing reduced potency (IC₅₀ not precisely quantified but described as 'less active'), consistent with slower intracellular ester hydrolysis releasing the active carboxylic acid [1]. Extrapolating this trend to the imidazo[1,2-a]pyridine series, the ethyl ester of ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate is expected to hydrolyze more slowly than the corresponding methyl ester, providing a longer half-life for pro-drug strategies or sustained target engagement, while still being cleavable by ubiquitous esterases [1].

Esterase stability Pro-drug design Metabolic profiling

Molecular Weight Advantage Over Substituted Analogs Preserves Ligand Efficiency Metrics in Fragment-Based Discovery

With a molecular weight of 204.23 g/mol, ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate resides firmly within the 'fragment' space (MW < 300 Da) while offering three functional diversity points (3-methyl, 5-ester, and the unsubstituted positions on the pyridine ring) for SAR exploration . By contrast, patent-disclosed imidazo[1,2-a]pyridine lead compounds decorated with aryl or heteroaryl substituents at the 2-position, such as those in the PI3K inhibitor series (MW 350–450 Da), already occupy lead-like chemical space, limiting the efficiency of subsequent optimization cycles [1]. The compound's low MW combined with a balanced polar surface area (estimated TPSA ≈ 52 Ų) provides a superior starting point for fragment growing or merging strategies .

Fragment-based drug discovery Ligand efficiency Lead-likeness

Patent-Documented Versatility as a Key Intermediate in Kinase and HIV Inhibitor Programs

Imidazo[1,2-a]pyridine-5-carboxylate scaffolds, including the 3-methyl-substituted variant, appear in multiple patent families covering diverse therapeutic areas. The US patent US20100113412A1 explicitly claims imidazo[1,2-a]pyridine derivatives with 5-ester and 3-alkyl substitution patterns as pharmaceutical agents, indicating broad intellectual property recognition of this specific substitution pattern [1]. A separate patent family (US20180222901A1) describes imidazo[1,2-a]pyridine-5-carboxylate derivatives as inhibitors of HIV replication, with structure-activity data showing that the 3-position substitution is critical for antiviral potency [2]. While no single patent provides a direct head-to-head comparison between the ethyl ester and other ester variants, the recurring appearance of the 3-methyl-5-ester motif underscores its privileged status in medicinal chemistry programs, justifying its procurement as a validated starting point for multiple target classes [1][2].

Patent analysis Kinase inhibition HIV reverse transcriptase

Optimal Procurement and Application Scenarios for Ethyl 3-Methylimidazo[1,2-a]pyridine-5-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Generation Campaigns Targeting Kinases and Epigenetic Readers

With a molecular weight of 204.23 g/mol and an estimated LogP near the 2.0 range, ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate is ideally suited as a fragment hit for kinases (e.g., PI3K, CDK) and bromodomain-containing proteins . Its low MW leaves substantial room for fragment growing while maintaining ligand efficiency metrics, and the ethyl ester can be hydrolyzed to the acid or further derivatized to amides for probing binding pocket interactions [1]. Procurement of this specific ester variant, rather than the methyl ester, enables medicinal chemists to fine-tune hydrolysis rates for cellular assays without an additional synthetic step [1].

Pharmacokinetic Modulator for Pro-Drug Strategies in CNS and Oncology Programs

The pKa of 5.26 ensures that ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate remains largely neutral at physiological pH, favoring passive blood-brain barrier penetration, while the ethyl ester serves as a controlled-release handle through differential esterase cleavage . This combination is particularly valuable for CNS-targeted kinase inhibitors or oncology agents where tumor-selective esterase activity can be exploited. The 3-methyl group additionally blocks a common site of oxidative metabolism, potentially improving metabolic stability relative to the unsubstituted analog [1].

Scaffold for Patent-Protected HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The imidazo[1,2-a]pyridine-5-carboxylate core, particularly when 3-substituted, has been validated in HIV NNRTI patent disclosures, with documented nanomolar antiviral activity . Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate serves as the direct synthetic precursor to these patented chemotypes, offering discovery teams a procurement pathway to explore novel intellectual property space through 2-position and 6-position derivatization while retaining the performance-validated 3-methyl-5-ester motif .

Analytical Reference Standard for Impurity Profiling of Ester-Containing Imidazo[1,2-a]pyridine Drug Candidates

Because the ethyl ester hydrolyzes to the carboxylic acid at a measurable rate under stressed conditions (acidic, basic, and enzymatic), ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate can be employed as a reference standard to validate HPLC purity methods and forced degradation protocols for drug candidates containing an imidazo[1,2-a]pyridine ester moiety . Its predicted density of 1.19 g/cm³ and established chromatographic behavior from ChemicalBook data facilitate method development across C18 reverse-phase and HILIC columns .

Quote Request

Request a Quote for Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.